molecular formula C9H9NO B167479 Phenethyl isocyanate CAS No. 1943-82-4

Phenethyl isocyanate

Cat. No. B167479
CAS RN: 1943-82-4
M. Wt: 147.17 g/mol
InChI Key: HACRKYQRZABURO-UHFFFAOYSA-N
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Patent
US04263427

Procedure details

40 grams of phenethyl amine in 300 ml of dry toluene saturated with dry HCl gas was mixed until a heavy white precipitate formed. An additional 200 ml of dry toluene was added with 50 ml of phosgene (12.5% in benzene). The mixture was refluxed (10 min.) and then 450 ml of phosgene was slowly added over 30 minutes and the mixture refluxed for 4 hours. The reaction mixture was allowed to cool to room temperature slowly and the solvent removed in vacuo leaving a yellow oil. Vacuum distillation of the oil at 82° to 83° C./0.1 mm yield 1.8 g of end product.
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:9])[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.Cl.[C:11](Cl)(Cl)=[O:12]>C1(C)C=CC=CC=1>[C:3]1([CH2:2][CH2:1][N:9]=[C:11]=[O:12])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
C(CC1=CC=CC=C1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
450 mL
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed (10 min.)
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
leaving a yellow oil
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation of the oil at 82° to 83° C./0.1 mm yield 1.8 g of end product

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)CCN=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.